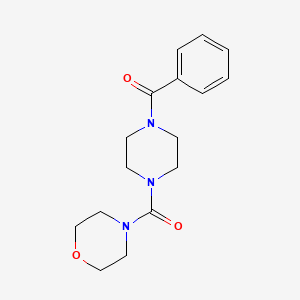

Morpholin-4-yl 4-(phenylcarbonyl)piperazinyl ketone

Description

Morpholin-4-yl 4-(phenylcarbonyl)piperazinyl ketone is a synthetic organic compound characterized by a piperazine core substituted with a morpholine ring and a benzoyl group. Its molecular structure integrates both aromatic (phenyl) and heterocyclic (morpholine, piperazine) moieties, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

[4-(morpholine-4-carbonyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c20-15(14-4-2-1-3-5-14)17-6-8-18(9-7-17)16(21)19-10-12-22-13-11-19/h1-5H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCFHMCTXCRKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl 4-(phenylcarbonyl)piperazinyl ketone typically involves the reaction of morpholine with piperazine derivatives under specific conditions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl 4-(phenylcarbonyl)piperazinyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

- Reagents Used :

- Organic solvents: Dichloromethane, tetrahydrofuran

- Catalysts: Palladium on carbon, copper iodide

- Key Reactions :

- Nucleophilic substitution

- Oxidation and reduction reactions

Anticancer Activity

Morpholin-4-yl 4-(phenylcarbonyl)piperazinyl ketone has been explored for its potential anticancer properties. Studies indicate that compounds with similar structures can inhibit specific protein kinases associated with cancer progression, such as CDK1 and Jak2. These kinases are critical in cell cycle regulation and signal transduction pathways that promote tumor growth.

Antithrombotic Effects

Research has shown that piperazine derivatives can act as effective platelet ADP receptor inhibitors, thus providing therapeutic avenues for treating thrombotic disorders. This compound may exhibit similar properties, potentially preventing complications related to thrombosis.

Biological Mechanisms

The mechanisms of action for this compound involve its interaction with various biological targets:

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity.

- Enzyme Inhibition : It may inhibit enzymes critical for tumor growth or platelet aggregation.

Case Study 1: Anticancer Efficacy

A study conducted on similar piperazine derivatives demonstrated significant inhibition of tumor cell proliferation in vitro. The compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating potent anticancer activity.

Case Study 2: Thrombosis Prevention

In an animal model of thrombosis, administration of related piperazine compounds resulted in reduced thrombus formation and improved survival rates post-surgery. These findings suggest that this compound could be developed into a therapeutic agent for thrombotic diseases.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Morpholin-4-yl 4-(phenylcarbonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in ) enhance metabolic stability.

- Bulkier substituents (e.g., cyclopentyl in ) may restrict conformational flexibility, affecting target binding.

- Heteroaromatic groups (e.g., thiophene in ) modulate π-system interactions with biological targets.

Physicochemical Properties

Comparative physicochemical data for select analogs:

Key Trends :

Antimalarial and Antimicrobial Activity

- Piperazinyl derivatives with acetylated side chains (e.g., compounds 1c and 2c) demonstrated nanomolar IC50 values (175–220 nM) against Plasmodium falciparum, outperforming non-acetylated analogs .

- The piperazine-morpholine scaffold is associated with enhanced activity due to improved target engagement (e.g., protease inhibition) .

Biological Activity

Morpholin-4-yl 4-(phenylcarbonyl)piperazinyl ketone is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20N2O2

- Molecular Weight : 264.34 g/mol

- IUPAC Name : this compound

Research suggests that this compound exhibits a range of biological activities, including:

- Neuroprotective Effects : It has been shown to protect neuronal cells from prion-induced toxicity. In studies using murine neuroblastoma models, the compound demonstrated effective inhibition of prion protein aggregation, with EC50 values indicating high potency (ranging from 0.03 µM to 4 µM) against various prion strains .

- Anticancer Activity : The compound's ability to intercalate DNA and inhibit topoisomerase enzymes contributes to its anticancer properties. This mechanism is crucial for disrupting cancer cell proliferation .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Activity

A pivotal study investigated the neuroprotective effects of this compound on prion-infected neuroblastoma cells. The results highlighted:

- Inhibition of PrPSc Aggregation : The compound effectively reduced the levels of abnormal prion proteins in treated cells.

- Mechanistic Insights : Surface plasmon resonance studies revealed that the compound binds selectively to cellular prion protein (PrPC), facilitating its protective effects .

Anticancer Activity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | DNA intercalation and topoisomerase inhibition |

| MCF-7 (breast cancer) | 3.5 | Induction of apoptosis via DNA damage |

| A549 (lung cancer) | 4.2 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds revealed:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25.1 | Effective against MRSA |

| Escherichia coli | 12.5 | Moderate activity |

| Pseudomonas aeruginosa | 30.0 | Limited effectiveness |

These results indicate promising potential for clinical applications in treating resistant bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.